REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:15][C:14](=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:19])=O>>[CH2:1]([O:3][C:4]([C:6]1[N:15]=[C:14]([Cl:19])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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2.18 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=NC2=CC=CC=C2C(N1)=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for one hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
the solvent was removed by rotary evaporation
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Type
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DISSOLUTION
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Details
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The resulting residue was dissolved in ethyl acetate
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Type
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WASH
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Details
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the obtained solution was washed with saturated sodium bicarbonate solution three times
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC2=CC=CC=C2C(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |